3-(1,3-Benzodioxol-5-YL)-1H-pyrazole hydrochloride
Overview
Description
3-(1,3-Benzodioxol-5-YL)-1H-pyrazole hydrochloride is a chemical compound that features a benzodioxole moiety fused to a pyrazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The benzodioxole group is known for its presence in several bioactive molecules, while the pyrazole ring is a common scaffold in pharmaceuticals.
Mechanism of Action
Target of Action
Similar compounds, such as 1-benzo[1,3]dioxol-5-yl-indoles, have shown activity against various cancer cell lines . These compounds have been designed based on the activity of indoles, which are known to target microtubules and their component protein, tubulin .
Mode of Action
Related compounds have been shown to interact with their targets, causing changes such as cell cycle arrest at the s phase and induction of apoptosis in cancer cells .
Biochemical Pathways
Related compounds have been shown to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This leads to mitotic blockade and cell apoptosis .
Result of Action
Related compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Analysis
Biochemical Properties
Related compounds, such as 1-benzo[1,3]dioxol-5-yl-indoles, have been shown to interact with various biomolecules and exhibit anticancer activity . The nature of these interactions is likely dependent on the specific structure of the compound and the cellular context .
Cellular Effects
Similar compounds have been shown to cause cell cycle arrest and induce apoptosis in cancer cells . These effects could potentially influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Related compounds have been shown to exert their effects through interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-benzodioxole-containing precursors under acidic conditions . The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as palladium or copper salts .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. For example, the acylation of 1,3-benzodioxole can be performed using recyclable heterogeneous catalysts in a continuous flow reactor, which allows for precise control over reaction conditions and improved yield .
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Benzodioxol-5-YL)-1H-pyrazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole ring, often using halogenated derivatives and strong bases.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous or organic solvents.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated benzodioxole derivatives with bases like potassium carbonate in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
3-(1,3-Benzodioxol-5-YL)-1H-pyrazole hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxol-5-ylhydrazine hydrochloride: Shares the benzodioxole moiety but differs in the attached functional group.
1-(1,3-Benzodioxol-5-yl)-2-butanamine: Contains a similar benzodioxole structure but with an amine group instead of a pyrazole ring.
Uniqueness
3-(1,3-Benzodioxol-5-YL)-1H-pyrazole hydrochloride is unique due to its combination of the benzodioxole and pyrazole moieties, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound in drug discovery and materials science .
Biological Activity
3-(1,3-Benzodioxol-5-YL)-1H-pyrazole hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, anti-inflammatory, and analgesic effects.
Chemical Structure and Properties
The compound is characterized by its unique molecular structure, which includes a pyrazole ring and a 1,3-benzodioxole moiety. Its molecular formula is , and it exists as a hydrochloride salt, enhancing its solubility in aqueous environments, which is beneficial for biological assays and applications.
Antimicrobial Activity
Research indicates that compounds containing pyrazole rings exhibit notable antimicrobial properties. For instance, studies have shown that this compound demonstrates effective inhibition against various bacterial strains and fungi. The mechanism involves the disruption of microbial cell membranes and inhibition of essential enzymatic pathways .
Anticancer Properties
The anticancer potential of this compound has been explored in several studies. Notably:
- Cytotoxicity Studies : In vitro studies on breast cancer cell lines (MCF-7 and MDA-MB-231) revealed that this compound exhibits significant cytotoxic effects. The combination of this compound with doxorubicin showed enhanced anticancer activity, suggesting a synergistic effect that could improve treatment outcomes for resistant cancer types .
- Mechanism of Action : The compound may inhibit key proteins involved in cancer cell proliferation and survival, such as BRAF(V600E) and EGFR. This inhibition leads to reduced tumor growth and increased apoptosis in cancer cells .
Anti-inflammatory Effects
The anti-inflammatory properties are attributed to the compound's ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. By modulating these pathways, the compound can potentially alleviate symptoms associated with inflammatory diseases .
Analgesic Effects
In addition to anti-inflammatory properties, this compound has been reported to exhibit analgesic effects. This activity is likely mediated through its interaction with pain pathways in the central nervous system, providing potential therapeutic benefits for pain management.
Research Findings
A summary table of key findings related to the biological activity of this compound is presented below:
Case Studies
Several case studies have highlighted the potential of this compound in drug development:
- Combination Therapy in Breast Cancer : A study demonstrated that combining this compound with doxorubicin significantly enhanced cytotoxicity against resistant breast cancer cells compared to doxorubicin alone. This suggests that the compound could be a valuable adjunct in chemotherapy protocols for difficult-to-treat cancers .
- Anti-inflammatory Applications : Clinical trials investigating the efficacy of pyrazole derivatives in managing chronic inflammatory conditions have shown promising results, indicating that this compound may serve as a lead for developing new anti-inflammatory drugs .
Properties
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-1H-pyrazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2.ClH/c1-2-9-10(14-6-13-9)5-7(1)8-3-4-11-12-8;/h1-5H,6H2,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APDBMFVFQSCWIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC=NN3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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